molecular formula C9H7ClN2 B1271420 2-Chloro-3-pyrrol-1-ylpyridine CAS No. 70291-26-8

2-Chloro-3-pyrrol-1-ylpyridine

Cat. No. B1271420
CAS RN: 70291-26-8
M. Wt: 178.62 g/mol
InChI Key: YPHURMQZAOERMW-UHFFFAOYSA-N
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Description

2-Chloro-3-pyrrol-1-ylpyridine, also known as 2-chloropyrazine, is an organic compound that is used in various scientific research applications. It is a heterocyclic compound, containing both a pyridine and a pyrazine ring, and is a colorless solid that is soluble in water. It is a versatile compound that can be used in a variety of different applications, including synthesis, chemical reactions, and research.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of pyrrolidines, which show significant biological effects, involves [3+2] cycloaddition. 2-Chloro-3-pyrrol-1-ylpyridine can be implicated in similar synthetic pathways for the creation of pyrrolidine derivatives used in medicine and industry (Żmigrodzka et al., 2022).
  • A novel strategy for synthesizing 3-(N-heteryl)pyrrole derivatives, including this compound, has been developed, demonstrating the compound's flexibility in creating pyridinium salts and ylides (Khlebnikov et al., 2012).

Organocatalysis

  • This compound derivatives are used in organocatalysis, particularly in asymmetric Michael addition reactions, demonstrating their potential in synthetic organic chemistry (Yan-fang, 2008).

Material Science and Optoelectronics

  • Derivatives of this compound are used in the development of pentaarylpyridine derivatives, which exhibit strong solvatochromism and high quantum yields. These properties make them useful in the design of environment-sensitive probes (Doebelin et al., 2014).

Catalysis

  • In the field of catalysis, complexes involving this compound derivatives are used, showcasing their potential in various catalytic processes (Magubane et al., 2017).

Drug Discovery

  • Though not directly related to this compound, its close analogs have been used in drug discovery, specifically in the development of anti-cancer drugs (Murthy et al., 2017).

Electrochemistry and Sensing

  • N-substituted poly(bis-pyrrole) films, related to this compound, exhibit exciting electrochromic and ion receptor properties, hinting at the potential applications of this compound in similar domains (Mert et al., 2013).

properties

IUPAC Name

2-chloro-3-pyrrol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-8(4-3-5-11-9)12-6-1-2-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHURMQZAOERMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374065
Record name 2-chloro-3-pyrrol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70291-26-8
Record name 2-chloro-3-pyrrol-1-ylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 30 ml of acetic acid were added 5.0 g of 2-chloro-3-pyridinylamine and 5.6 g of 2,5-dimethoxytetrahydrofuran, and the mixture was heated to reflux for 2 hours. The reaction mixture was allowed to cool to room temperature, poured into water, and then extracted with ethyl acetate two times. The organic layers were combined, washed successively with water and an aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to obtain 6.5 g of 1-(2-chloro-3-pyridinyl)-1H-pyrrole of the formula:
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30 mL
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5 g
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5.6 g
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Synthesis routes and methods II

Procedure details

A solution of acetic acid (25 ml), 2-chloro-3-aminopyridine (5.1 g, 0.04 m) and 2,5-dimethoxytetrahydrofuran (0.05 m) was heated to reflux. After two hours, the mixture was concentrated to dryness, treated with ice and neutralized with saturate Na2CO3 solution. The aqueous layer was extracted with CHCl3 (3×100 ml). The organic extract was dried over Na2SO4, filtered and concentrated to dryness. The residue was distilled to yield 5.3 g (75% yield) of 2-chloro-3-(1-pyrrolyl) pyridine; b.p=95°-100° at 0.5 mm.
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5.1 g
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25 mL
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